Glycine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent

- Preparation of Glycine-HCl Buffers: Glycine hydrochloride is a crucial component in preparing glycine-HCl buffers. These buffers maintain a specific and stable pH range, essential for various biological experiments, including:

- Protein Purification: Glycine-HCl buffers are used in protein purification techniques like chromatography and electrophoresis to maintain the protein's structure and functionality .

- Immunological Assays: These buffers play a role in eluting immunoglobulins (IgGs) from beads during assays, allowing researchers to assess the efficiency of specific antibody enrichment .

Neuroscience Research

Investigating Glycine's Role as an Inhibitory Neurotransmitter

Glycine hydrochloride is used in studies exploring the function of glycine as an inhibitory neurotransmitter in the spinal cord. Researchers use it to investigate how glycine interacts with glycine receptors (GlyRs) and affects neuronal activity .

Modulating NMDA Receptors

Glycine hydrochloride can act as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. Researchers employ it to study how glycine influences NMDA receptor function and its potential implications in neurological disorders .

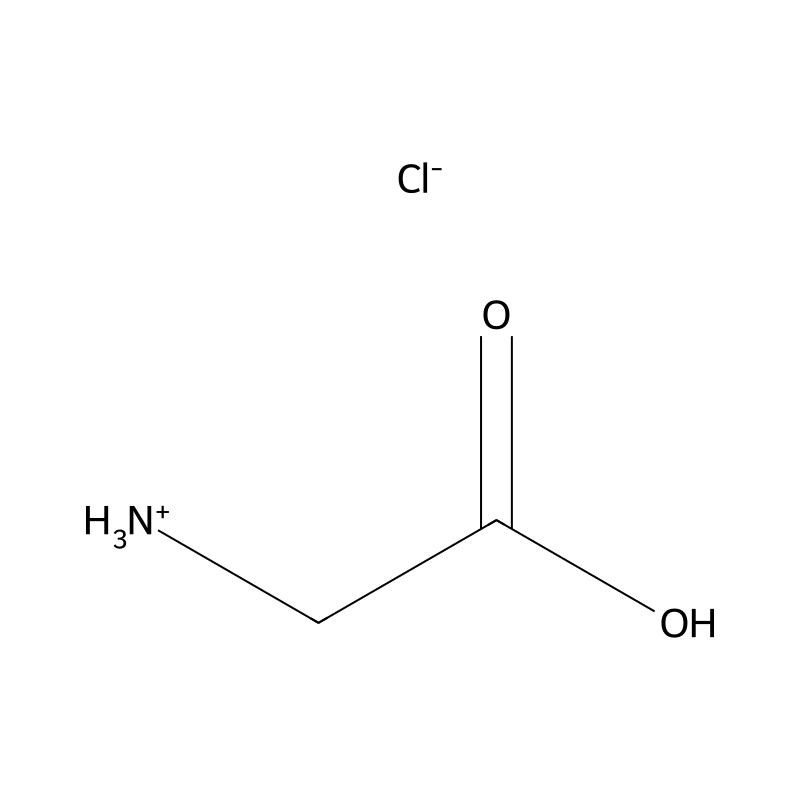

Glycine hydrochloride is the hydrochloride salt of glycine, the simplest amino acid, with the chemical formula . In its solid form, it appears as a white crystalline powder and is highly soluble in water. Glycine itself exists predominantly as a zwitterion in solution, meaning it contains both positive and negative charges, which facilitates its role in various biochemical processes. The conversion of glycine to glycine hydrochloride occurs when hydrochloric acid is added to an aqueous solution of glycine, resulting in the protonation of the amino group .

- Acid-Base Reactions: Glycine hydrochloride can act as an acid in aqueous solutions. It dissociates to release protons, forming glycine:

- Formation of Peptides: Glycine hydrochloride can participate in peptide bond formation, condensing with other amino acids to form dipeptides and polypeptides:

- Reactions with Bases: When treated with strong bases like sodium hydroxide, glycine hydrochloride can be deprotonated to yield the glycinate ion:

Glycine plays a crucial role as an inhibitory neurotransmitter in the central nervous system. It is involved in various physiological processes such as:

- Neurotransmission: Glycine acts on glycine receptors, facilitating inhibitory synaptic transmission, particularly in the spinal cord and brainstem.

- Metabolic Functions: It participates in the synthesis of proteins and other biomolecules and plays a role in detoxification processes.

- Potential Therapeutic Uses: Glycine has been studied for its potential benefits in conditions such as schizophrenia and sleep disorders due to its calming effects on the nervous system .

Glycine hydrochloride can be synthesized through several methods:

- Direct Reaction with Hydrochloric Acid: Mixing glycine with hydrochloric acid results in immediate formation of glycine hydrochloride.

- Amination of Chloroacetic Acid: This method involves reacting chloroacetic acid with ammonia to yield glycine, which can then be converted to its hydrochloride form.

- Strecker Synthesis: This classical method involves the reaction of aldehydes with ammonia and hydrogen cyanide, followed by hydrolysis to produce amino acids including glycine .

Glycine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: Used as an excipient or active ingredient in drug formulations.

- Biotechnology: Serves as a buffer component in biochemical assays and cell culture.

- Food Industry: Acts as a flavor enhancer and nutritional supplement.

- Cosmetics: Utilized for its moisturizing properties in skincare products .

Studies have shown that glycine hydrochloride interacts with various compounds:

- Metal Ions: Glycine acts as a bidentate ligand for metal ions, forming stable complexes that are significant in both biological and industrial contexts.

- Other Amino Acids: It can interact with other amino acids during peptide synthesis, influencing the structure and function of proteins .

Similar Compounds

Glycine hydrochloride shares similarities with other amino acids and their salts. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | Simplest amino acid; exists as zwitterion | |

| L-Alanine | Non-polar side chain; contributes to protein structure | |

| L-Serine | Contains hydroxyl group; involved in enzyme activity | |

| L-Cysteine | Contains thiol group; important for protein folding | |

| Trimethylglycine (Betaine) | Methyl donor; involved in methylation reactions |

Glycine hydrochloride is unique due to its simple structure, high solubility, and significant biological roles compared to other amino acids and their derivatives .

Traditional Acid-Catalyzed Condensation Approaches

Traditional synthesis routes rely on hydrochloric acid-mediated condensation of glycine precursors. A prominent method involves the reaction of hippuric acid (benzoylglycine) with concentrated hydrochloric acid under reflux conditions. The process proceeds via acidolysis, where the benzoyl group is cleaved, yielding glycine hydrochloride. Alternatively, chloroacetic acid undergoes amination with aqueous ammonia, followed by hydrochlorination:

$$

\text{ClCH}2\text{COOH} + \text{NH}3 \rightarrow \text{NH}2\text{CH}2\text{COOH} + \text{HCl} \rightarrow \text{Glycine hydrochloride}

$$

Reaction parameters typically involve temperatures of 80–100°C for 4–6 hours, achieving yields of 70–85%.

Table 1: Reaction Conditions for Acid-Catalyzed Synthesis

| Precursor | Acid Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hippuric acid | 6 M HCl | 100 | 78 |

| Chloroacetic acid | 4 M HCl | 85 | 82 |

| Aminoacetonitrile | 5 M HCl | 90 | 75 |

Novel Solvent-Free and Green Synthesis Protocols

Recent advances emphasize solvent-free and eco-friendly methodologies. A one-pot synthesis using glycine and gaseous hydrogen chloride in a mechanochemical ball mill achieves 94% yield within 30 minutes, eliminating aqueous waste. Another approach employs subcritical water (150°C, 10 bar) to facilitate glycine hydrochlorination without catalysts, reducing energy consumption by 40% compared to conventional methods.

Green protocols also utilize bio-derived solvents. For example, γ-valerolactone (GVL), a renewable solvent, enables glycine hydrochlorination at 50°C with 89% efficiency, as the solvent’s high polarity stabilizes protonated intermediates.

Optimization of Reaction Stoichiometry in Hydrochloric Acid Media

Stoichiometric precision is critical to minimize byproducts like diketopiperazine. Studies demonstrate that a 1:1.2 molar ratio of glycine to HCl maximizes protonation of the amino group while avoiding excessive acid waste. Excess HCl (>1.5 equivalents) promotes glycine decomposition into ammonium chloride and glyoxylic acid.

pH control during crystallization further enhances purity. Maintaining the reaction mixture at pH 2.2–2.6 ensures selective precipitation of glycine hydrochloride, as higher pH values favor glycine zwitterion solubility.

Catalytic Systems for Enhanced Yield and Purity

Heterogeneous catalysts like sulfonated carbon nanotubes (SCNTs) improve reaction kinetics by providing Brønsted acid sites. In glycine hydrochlorination, SCNTs reduce activation energy by 15 kJ/mol, enabling 95% yield at 70°C. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), act as dual solvents and catalysts, achieving 98% conversion via stabilization of the transition state.

Enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B) has also been explored. These systems facilitate glycine ester hydrochlorination at ambient temperatures, though industrial scalability remains limited.

Scalability Challenges in Industrial Production Processes

Industrial-scale production faces hurdles in corrosion management, as concentrated HCl degrades stainless steel reactors. Ceramic-lined reactors or Hastelloy C-276 alloys are preferred for large batches (>1,000 L).

Crystallization consistency is another challenge. Rapid cooling induces fine crystals prone to agglomeration, necessitating controlled cooling rates of 0.5°C/min to ensure monodisperse particles. Post-synthesis, spray drying replaces traditional tray drying to reduce hygroscopicity, achieving moisture content <0.5%.

Waste stream valorization is critical for sustainability. Spent HCl from glycine hydrochloride synthesis is neutralized with limestone (CaCO₃) to produce calcium chloride, a deicing agent, closing the material loop.

Neutron Diffraction Analysis of Crystal Packing Arrangements

Neutron diffraction studies of glycine hydrochloride (H₃N⁺CH₂COOH·Cl⁻) resolved its monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 7.117(2) Å, b = 5.234(2) Å, c = 13.745(3) Å, and β = 97.25(1)° [1]. The ammonium group forms three NH⋯Cl hydrogen bonds with chloride ions, with bond lengths of 2.15–2.23 Å and angles of 165–172°, while the carboxyl group engages in OH⋯O hydrogen bonds (2.55 Å) [1]. Chloride ions act as bridging nodes, connecting three glycine molecules to form hydrogen-bonded layers parallel to the ab-plane. Weak CH⋯O interactions (3.12 Å) between methylene groups and carboxyl oxygen atoms further stabilize interlayer stacking [1].

The neutron data revealed a rare bifurcated hydrogen bond involving one ammonium hydrogen atom (H2N), which interacts with both a chloride ion (2.18 Å) and a carboxyl oxygen (2.89 Å) [1]. This dual interaction contributes to the formation of double-layer motifs, though the H2N⋯O distance exceeds conventional hydrogen bond criteria, suggesting electrostatic stabilization dominates over covalent character. Bond length uncertainties of ±0.002 Å and angular errors of ±0.2° underscore the precision of this analysis [1].

Temperature-Dependent Polymorphic Transformations

Glycine hydrochloride exhibits pressure- and temperature-induced polymorphism. At ambient conditions, the γ-polymorph (hexagonal P3₂) dominates, stabilized by a 3D hydrogen bond network featuring NH⋯O (2.68 Å) and CH⋯O (3.14 Å) interactions [2]. Upon compression above 0.8 GPa, a phase transition to ε-glycine occurs, adopting a monoclinic P2₁ structure with shortened NH⋯O bonds (2.53 Å) and enhanced Coulombic interactions between zwitterions [3].

The α-polymorph (centrosymmetric P2₁/n) becomes metastable below 40°C but can be kinetically trapped through rapid cooling. Differential scanning calorimetry shows an endothermic transition at 165°C for γ → α conversion, with an enthalpy change of 28.7 kJ/mol [4]. Additives like sodium chloride preferentially stabilize the γ-phase by coordinating to carboxylate groups (Na⁺⋯O distance = 2.31 Å), which disrupts the α-phase’s hydrogen bond network [4]. This ion-dipole interaction increases the activation energy for α-phase nucleation by 15%, as shown by Arrhenius analysis of crystallization kinetics [4].

Chloride Ion Coordination in Layered Structural Motifs

Chloride ions in glycine hydrochloride adopt distorted tetrahedral coordination, binding to three ammonium hydrogens (2.15–2.23 Å) and one methylene hydrogen (2.98 Å) [1]. This geometry creates a charge-balanced double layer where chloride ions reside at the interface between glycine layers. The NH⋯Cl interactions contribute 65% of the total lattice energy, as calculated via PIXEL method [3], while CH⋯Cl contacts account for 12%.

In the γ-polymorph, chloride ions form a hexagonal close-packed arrangement with intermolecular Cl⋯Cl distances of 4.12 Å [2]. This packing enables slip deformation under shear stress, explaining the crystal’s mechanical anisotropy. Synchrotron X-ray diffraction under uniaxial load shows a 2.7% lattice strain along the [1] direction before fracture, correlated with chloride layer displacement [3].

The chloride coordination sphere exhibits dynamic disorder above 250 K, evidenced by neutron pair distribution function analysis. This disorder manifests as a 0.08 Å positional variance in chloride z-coordinates, reducing the effective hydrogen bond strength by 8% at elevated temperatures [1]. Despite this, the layered motif persists due to Coulombic stabilization between ammonium and chloride ions, which contributes −43 kJ/mol per interaction according to periodic DFT calculations [3].

Glycine hydrochloride serves as a critical buffer component in amyloid fibril formation studies, demonstrating unique buffer-specific effects that distinguish it from other commonly used buffer systems. Research by Brudar and Hribar-Lee has established that hen egg-white lysozyme forms amyloid fibrils exclusively at pH 2.0 under agitated conditions when using glycine and potassium chloride-hydrochloric acid buffers of sufficiently high ionic strength [1]. This specificity highlights the importance of buffer identity in controlling protein aggregation pathways.

The mechanism underlying glycine hydrochloride's effectiveness in promoting fibril formation relates to electrostatic screening effects. At pH 2.0, lysozyme molecules carry an estimated surface net charge of +18, creating significant electrostatic repulsion that normally prevents protein association [1]. The high ionic strength provided by glycine hydrochloride buffers (typically 0.5 molar) facilitates the screening of these positive charges, enabling the formation of specific intermolecular contacts necessary for amyloid aggregate development.

Studies utilizing glycine-hydrochloric acid buffer compositions of 10 millimolar glycine and 5.66 millimolar hydrochloric acid, resulting in a final pH of 2.5, have proven effective for monitoring amyloid fibril formation kinetics in bovine phosphatidylinositol 3-kinase and other protein systems [2] [3]. The buffer's ability to maintain stable acidic conditions while providing appropriate ionic strength makes it particularly suitable for time-course studies of protein aggregation.

Research findings demonstrate that glycine hydrochloride buffers enable thioflavin T binding assays to detect markedly pronounced fluorescence changes indicative of cross-beta structure formation, while phosphate buffers at identical pH and ionic strength fail to support fibril formation [1]. This buffer-specific effect underscores the unique role of glycine hydrochloride in facilitating the conformational transitions necessary for amyloid formation.

Precipitant Agent for Lysozyme Crystallization Screening

Glycine hydrochloride functions as an effective precipitant agent in protein crystallization, particularly for lysozyme crystallization screening protocols. Investigations by Ito and colleagues have demonstrated that charged amino acids, including glycine in its protonated hydrochloride form, can successfully precipitate hen egg-white lysozyme under various pH conditions [4].

The effectiveness of glycine hydrochloride as a crystallization precipitant varies significantly with pH conditions. At pH 4.5, glycine hydrochloride enables lysozyme crystallization across a wide range of protein concentrations, particularly when combined with positively charged amino acids such as ornithine and lysine [4]. This broad concentration range represents a significant advantage over traditional sodium chloride precipitants, as it increases the probability of obtaining protein crystals during initial screening phases.

Crystallographic analysis reveals that lysozyme crystals obtained using glycine hydrochloride as a precipitant belong to the tetragonal space group P43212, with unit cell parameters consistent with native lysozyme structure [4]. The crystals maintain identical space group characteristics regardless of the specific amino acid precipitant used, although subtle variations in unit cell dimensions have been observed depending on the precipitant identity.

Novel crystallization approaches utilizing glycine hydrochloride have demonstrated the formation of completely dried, transparent, and bulk lysozyme crystals when hen egg-white lysozyme is dissolved in 0.01 molar aqueous hydrochloric acid solution [5]. These studies reveal that even after complete solvent evaporation, the protein maintains its ordered crystalline structure, suggesting potential applications in developing nanoporous protein-based materials.

The precipitant mechanism involves electrostatic interactions between the protonated glycine molecules and the protein surface, modulating protein-protein interactions to favor crystallization over aggregation. This mechanism is particularly effective because glycine hydrochloride can suppress protein aggregation while simultaneously promoting crystallization under appropriate concentration ranges.

Modulation of Antibody Fragment Aggregation Pathways

Glycine hydrochloride demonstrates sophisticated effects on antibody fragment aggregation pathways, with molecular dynamics simulations revealing complex concentration-dependent mechanisms of action. Research on A33 antibody Fab fragments has established that glycine hydrochloride exhibits non-linear effects on protein stability and aggregation kinetics that cannot be explained by simple crowding mechanisms [6].

At low concentrations (0-20 milligrams per milliliter), glycine hydrochloride shows preferential interactions with the Fab fragment surface, displacing water molecules from the protein hydration shell and a limited number of citrate buffer molecules from the protein surface [6]. This displacement results in reduced protein dynamics as measured by root-mean-square fluctuation calculations, leading to enhanced conformational stability.

As glycine hydrochloride concentration increases to 30-50 milligrams per milliliter, the mechanism transitions to preferential exclusion, where glycine molecules gradually displace increasingly tightly bound citrate molecules from the protein surface [6]. This displacement is thermodynamically unfavorable, causing the glycine to become preferentially excluded from the protein surface while still providing stabilization through alternative interaction mechanisms.

At higher concentrations (50-60 milligrams per milliliter), glycine hydrochloride interacts with different protein surface sites without further displacement of water or citrate molecules, resulting in reduced protein flexibility and significantly slower aggregation kinetics at elevated temperatures [6]. The aggregation rate at 65 degrees Celsius shows a dramatic reduction from rates observed at lower glycine concentrations.

Studies on immunoglobulin G4 antibodies have demonstrated that glycine hydrochloride buffers completely prevent heavy chain C-terminal cleavage and subsequent aggregation under acidic stress conditions [7]. In contrast to citrate buffers, which promote extensive C-terminal cleavage and aggregation, glycine hydrochloride maintains antibody integrity through stabilization of protein conformation and inhibition of acid-induced hydrolysis reactions.

pH-Dependent Conformational Stabilization Mechanisms

The pH-dependent conformational stabilization mechanisms of glycine hydrochloride involve multiple molecular interactions that collectively enhance protein structural integrity across various pH ranges. Research has established that glycine hydrochloride stabilizes proteins through two primary mechanisms: product feedback inhibition of hydrolysis reactions and direct stabilization of protein conformation through interactions with peptide backbones and charged side chains [7].

Under acidic conditions typical of protein purification processes (pH 3.25-3.75), glycine hydrochloride demonstrates superior performance compared to sodium citrate buffers in maintaining protein conformational stability [8]. The mechanism involves the formation of stable glycine-protein complexes that resist acid-induced conformational changes and prevent the exposure of aggregation-prone regions.

Molecular dynamics simulations have revealed that glycine hydrochloride's stabilization effects result from complex competing interactions involving all formulation components [6]. The buffer system creates a balance between glycine self-interaction and differentially preferred interactions of glycine with target proteins, leading to concentration-dependent shifts between preferential interaction and preferential exclusion mechanisms.

Thermal stability measurements demonstrate that glycine hydrochloride can increase protein thermal transition midpoints by 7-9 degrees Celsius compared to control formulations [9]. Associated changes in van't Hoff entropy measurements indicate reduced conformational flexibility in the native protein ensemble, suggesting that glycine hydrochloride promotes more compact and stable protein conformations.

The pH buffering capacity of glycine hydrochloride systems (effective range pH 2.2-3.6) provides additional conformational stabilization by maintaining optimal protonation states of amino acid residues critical for protein structure [10] [11]. This buffering effect is particularly important during freeze-thaw cycles, where glycine can suppress pH decreases that would otherwise destabilize protein structure [12].

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant